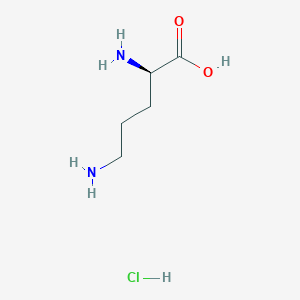

D-Ornithine monohydrochloride

Übersicht

Beschreibung

D-Ornithin (Hydrochlorid) ist eine nicht-proteinogene Aminosäure, die eine wichtige Rolle im Harnstoffzyklus spielt. Es wird durch die Abspaltung von Harnstoff aus Arginin gebildet und ist für die Entsorgung von überschüssigem Stickstoff im Körper unerlässlich. D-Ornithin (Hydrochlorid) wird häufig in Nahrungsergänzungsmitteln verwendet und hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Wirkmechanismus

Target of Action

D-Ornithine monohydrochloride, also known as D-Ornithine hydrochloride or D-Ornithine HCl, is a derivative of the amino acid ornithine. It primarily targets the urea cycle, a series of biochemical reactions in the liver that convert nitrogenous waste into urea for excretion . Ornithine is a critical component of this cycle, facilitating the disposal of excess nitrogen .

Mode of Action

This compound interacts with its targets by being metabolized into L-arginine . This conversion is part of the urea cycle, where ornithine combines with carbamoyl phosphate to form citrulline, which is then converted into arginine . This process helps in the disposal of excess nitrogen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the urea cycle . Ornithine, the starting point for the synthesis of many polyamines such as putrescine and spermine, plays a central role in this cycle . The cycle helps in the disposal of excess nitrogen, and the synthesis of arginine, a precursor for the production of nitric oxide, a potent vasodilator .

Result of Action

The action of this compound results in the disposal of excess nitrogen and the production of arginine . This can lead to the release of growth hormone and the burning of excess body fat . It is also necessary for proper immune function and good liver function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a study suggests that ornithine might be an important metabolite to improve plant tolerance to particulate matter and volatile organic compounds . .

Biochemische Analyse

Biochemical Properties

D-Ornithine monohydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to cleave proteins at cysteine residues . This biochemical property allows this compound to participate in a wide range of biochemical reactions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It plays a central role in the urea cycle, which is crucial for the disposal of excess nitrogen (ammonia) . Moreover, this compound is the starting point for the synthesis of many polyamines such as putrescine and spermine . These polyamines play a role in cell growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the production of polyamines, which are critical for cell growth and proliferation . Furthermore, this compound can cleave proteins at cysteine residues, which may influence the activity of these proteins .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, supplementation of L-ornithine, an isomer of D-ornithine, has been shown to improve athletic performance by reducing elevated levels of ammonia

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a central role in the urea cycle, a major network of nitrogen-metabolizing pathways . It also participates in the production of polyamines, which are critical for cell growth and proliferation .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

D-Ornithin (Hydrochlorid) kann aus L-Arginin durch enzymatische Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Arginase- und Urease-Enzymen, um L-Arginin zu hydrolysieren, wodurch D-Ornithin entsteht. Die Reaktionsbedingungen beinhalten typischerweise die Aufrechterhaltung einer Temperatur von 37 °C und eines alkalischen pH-Werts .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird D-Ornithin (Hydrochlorid) hergestellt, indem L-Arginin in Wasser gelöst, Kronenether und Calciumhydroxid hinzugefügt und unter Erhitzen gerührt wird. Anschließend wird Cholin hinzugefügt, gefolgt von Kühlung und pH-Einstellung mit Schwefelsäure. Die Mischung wird filtriert, um Calciumsulfat zu entfernen, unter Vakuum konzentriert und der pH-Wert mit Bariumhydroxid und Salzsäure weiter eingestellt. Das Endprodukt wird durch Vakuumkonzentrierung, Zugabe von Alkohol, Abkühlung und Filtration erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

D-Ornithin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: D-Ornithin kann zu Ornithinlactam oxidiert werden.

Reduktion: Es kann zu Polyaminen wie Putrescin reduziert werden.

Substitution: D-Ornithin kann an Substitutionsreaktionen teilnehmen, um Derivate wie Citrullin zu bilden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Carbamoylphosphat werden in Substitutionsreaktionen verwendet

Hauptprodukte

Oxidation: Ornithinlactam

Reduktion: Putrescin

Substitution: Citrullin

Wissenschaftliche Forschungsanwendungen

D-Ornithin (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese von Polyaminen und anderen stickstoffhaltigen Verbindungen verwendet.

Biologie: D-Ornithin ist am Harnstoffzyklus beteiligt und für den Stickstoffstoffwechsel unerlässlich.

Medizin: Es wird zur Behandlung von hepatischer Enzephalopathie und als Nahrungsergänzungsmittel zur Steigerung der sportlichen Leistung und zur Förderung der Wundheilung verwendet.

Industrie: D-Ornithin wird bei der Herstellung verschiedener Pharmazeutika und als Futtermittelzusatz in der Tierernährung verwendet

Wirkmechanismus

D-Ornithin (Hydrochlorid) übt seine Wirkung hauptsächlich durch seine Rolle im Harnstoffzyklus aus. Es erleichtert die Entsorgung von überschüssigem Stickstoff, indem es Ammoniak in Harnstoff umwandelt, der dann aus dem Körper ausgeschieden wird. D-Ornithin ist auch ein Vorläufer für die Synthese von Polyaminen wie Putrescin und Spermin, die für das Zellwachstum und die Zellproliferation unerlässlich sind. Zu den beteiligten molekularen Zielen und Pfaden gehören die Enzyme Arginase und Ornithin-Decarboxylase .

Wissenschaftliche Forschungsanwendungen

D-Ornithine (hydrochloride) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of polyamines and other nitrogen-containing compounds.

Biology: D-Ornithine is involved in the urea cycle and is essential for nitrogen metabolism.

Medicine: It is used in the treatment of hepatic encephalopathy and as a nutritional supplement to enhance athletic performance and promote wound healing.

Industry: D-Ornithine is used in the production of various pharmaceuticals and as a feed additive in animal nutrition

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Ornithin: Ähnlich in der Struktur, unterscheidet sich aber in der Chiralität.

Citrullin: Eine weitere Aminosäure, die am Harnstoffzyklus beteiligt ist.

Arginin: Ein Vorläufer sowohl für Ornithin als auch für Citrullin im Harnstoffzyklus

Einzigartigkeit

D-Ornithin (Hydrochlorid) ist aufgrund seiner spezifischen Rolle im Harnstoffzyklus und seiner Fähigkeit, als Vorläufer für die Polyaminsynthese zu dienen, einzigartig. Im Gegensatz zu L-Ornithin wird D-Ornithin nicht in Proteine eingebaut, was es besonders nützlich für die Forschung an nicht-proteinogenen Aminosäuren macht .

Eigenschaften

IUPAC Name |

(2R)-2,5-diaminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901035895 | |

| Record name | D-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16682-12-5 | |

| Record name | D-Ornithine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16682-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-(-)-2,5-Diaminopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016682125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-2,5-diaminopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

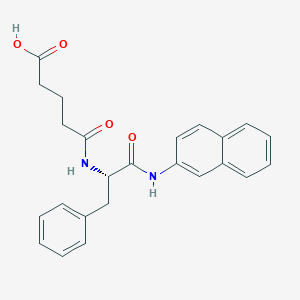

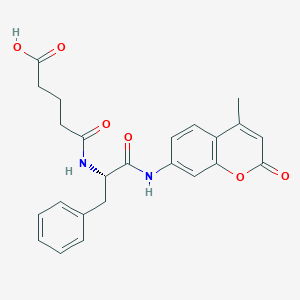

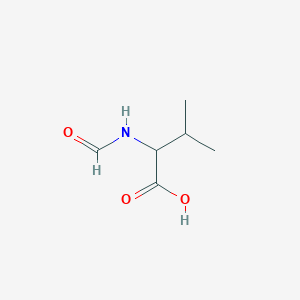

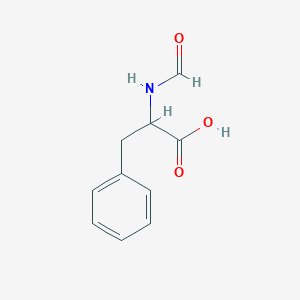

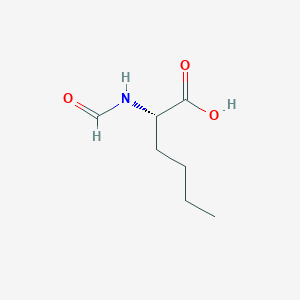

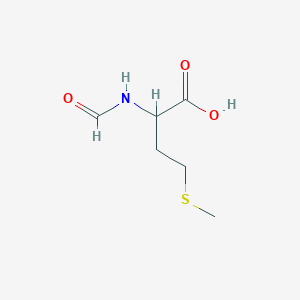

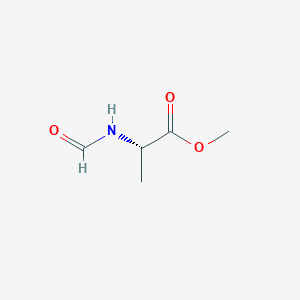

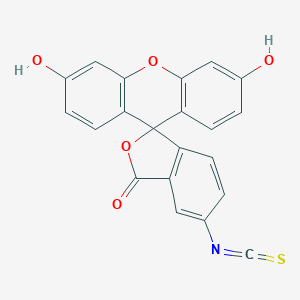

Feasible Synthetic Routes

Q1: What is a significant advantage of using a chemoenzymatic method to produce D-Ornithine Hydrochloride, as described in the research?

A1: The research highlights that using a chemoenzymatic method, specifically combining chemical racemization with enzymatic decarboxylation, yields a significantly higher amount of D-Ornithine Hydrochloride. [] The study reported a yield of 46.1% using this method. [] This suggests a more efficient and potentially cost-effective approach compared to traditional methods. You can find more details about this process in the paper published here: []

Q2: Can D-Ornithine Hydrochloride be used in optimizing the production of other valuable compounds?

A2: Yes, research indicates that D-Ornithine Hydrochloride plays a crucial role in optimizing the production of certain compounds. For instance, a study demonstrated that supplementing a marine microbe culture with D-Ornithine Hydrochloride significantly enhanced the yield of FGFC1 (Fungi fibrinolytic compound 1). [] This suggests its potential application in bioprocesses for producing useful compounds from marine microbes. For further details on this application, refer to the study: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)